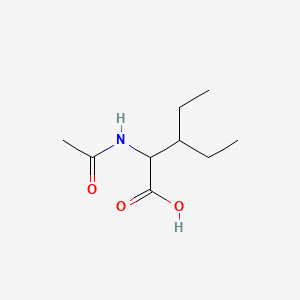
Acetyl-D,L-Diethylalanin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Acetyl-D,L-diethylalanine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It is known that acetylated amino acids can interact with various cellular transporters . For instance, acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Mode of Action
The precise mechanistic details of how acetylation converts amino acids into drugs are unknown . It is suggested that acetylation of amino acids can switch their uptake into cells, thereby altering their pharmacokinetic or pharmacodynamic properties .
Biochemical Pathways
Acetylated amino acids, in general, can bypass certain rate-limiting steps in activation of amino acid-mediated signaling and metabolic processes inside cells .
Pharmacokinetics
Studies on other acetylated amino acids suggest that they are rapidly absorbed and distributed in the body . The maximum plasma concentration and extent of exposure are usually higher after multiple doses than after a single dose .
Result of Action
Acetylated amino acids, in general, can alter cellular uptake mechanisms, thereby potentially influencing cellular signaling and metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds through epigenetic modifications . These factors include behaviors, nutrition, and exposure to chemicals and industrial pollutants . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-D,L-diethylalanine typically involves the acetylation of D,L-diethylalanine. The reaction is carried out by reacting D,L-diethylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction mixture is then heated to facilitate the acetylation process. The product is purified through recrystallization or chromatography to obtain pure Acetyl-D,L-diethylalanine .
Industrial Production Methods: Industrial production of Acetyl-D,L-diethylalanine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Acetyl-D,L-diethylalanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amino acid derivatives.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Oxo derivatives of Acetyl-D,L-diethylalanine.
Reduction: Reduced amino acid derivatives.
Substitution: Various substituted amino acid derivatives.
Vergleich Mit ähnlichen Verbindungen
- Acetyl-D,L-leucine
- Acetyl-D,L-valine
- Acetyl-D,L-norvaline
Comparison: Acetyl-D,L-diethylalanine is unique due to its specific ethyl substitution, which imparts distinct chemical and biological properties. Compared to Acetyl-D,L-leucine and Acetyl-D,L-valine, Acetyl-D,L-diethylalanine has different steric and electronic effects, influencing its reactivity and interactions with biological molecules .
Eigenschaften
IUPAC Name |
2-acetamido-3-ethylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-4-7(5-2)8(9(12)13)10-6(3)11/h7-8H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDXSXZKSZKROX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675522 |
Source


|
| Record name | N-Acetyl-3-ethylnorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14328-53-1 |
Source


|
| Record name | N-Acetyl-3-ethylnorvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
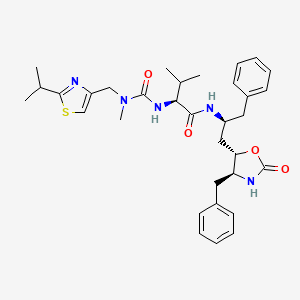
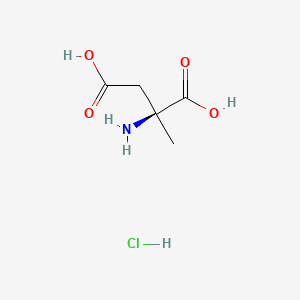


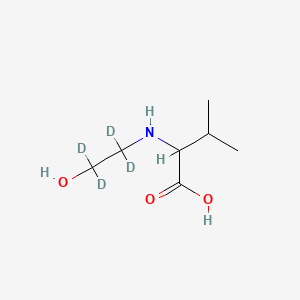


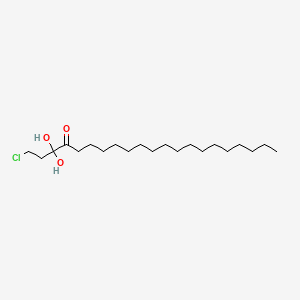


![9-[2-(Diethylphosphonomethoxy)propyl-d6] Adenine](/img/structure/B561976.png)



